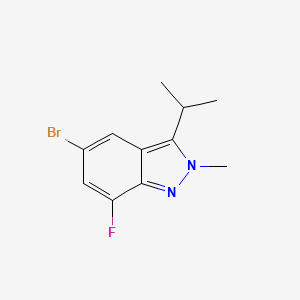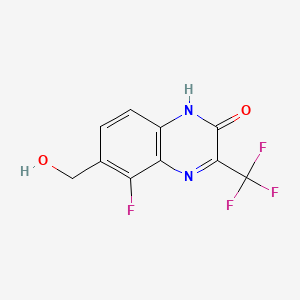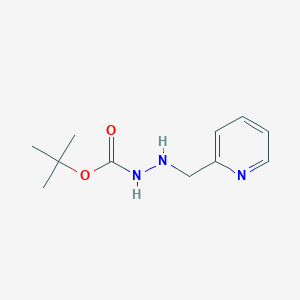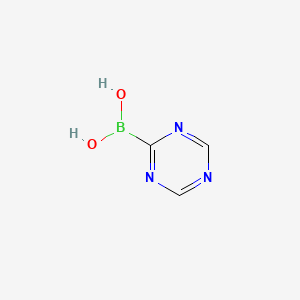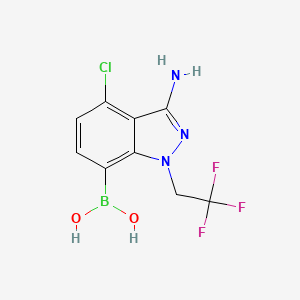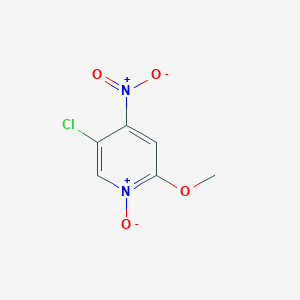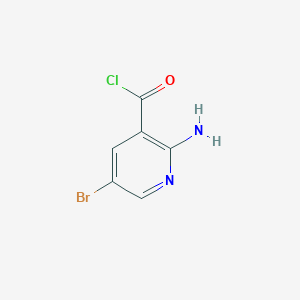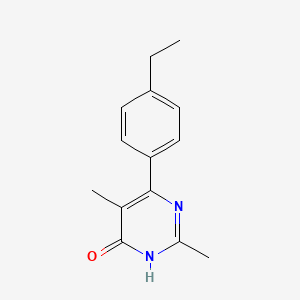
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a pyrimidine ring substituted with an ethylphenyl group and two methyl groups, making it a unique structure with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with primary amines. One common method is the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as potassium hydroxide (KOH) to form the intermediate chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-one.
Reduction: Formation of 6-(4-Ethylphenyl)-2,5-dimethyl-1,2,3,4-tetrahydropyrimidin-4-ol.
Substitution: Formation of brominated or nitrated derivatives of the ethylphenyl group.
科学研究应用
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar pyrimidine structure with different substituents.
4-Phenyl-2,6-dimethylpyrimidine: Similar structure with a phenyl group instead of an ethylphenyl group.
2,5-Dimethyl-4-hydroxypyrimidine: Similar structure with different substituents on the pyrimidine ring.
Uniqueness
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group and the hydroxyl group on the pyrimidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-2,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O/c1-4-11-5-7-12(8-6-11)13-9(2)14(17)16-10(3)15-13/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChI 键 |
DLLPLTALPPGLLW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



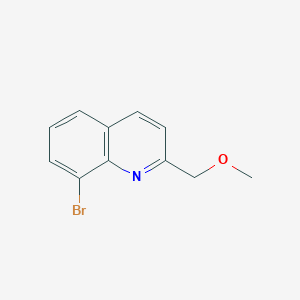

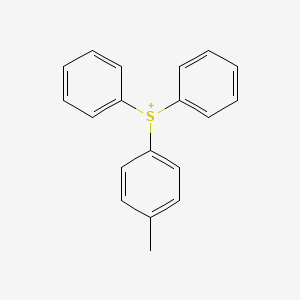
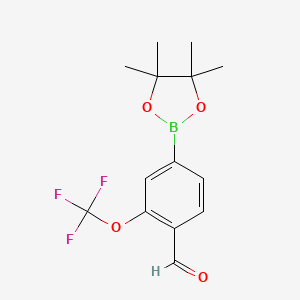
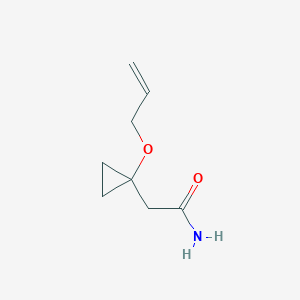
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
